4-Ethylamphetamine (4-EA, CAS 800400-50-4) is a ring-substituted phenethylamine that serves as a critical analytical reference standard in forensic toxicology and a highly specific synthetic precursor in neuropharmacological research. Structurally characterized by a para-ethyl substitution on the amphetamine core, 4-EA is the direct metabolic parent and essential synthetic building block for the potent 5-HT2A receptor agonist 4-EA-NBOMe. In procurement contexts, laboratories primarily source this exact compound for calibrating gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) workflows, and for structure-activity relationship (SAR) studies mapping the steric boundaries of monoamine transporters (DAT, SERT, NET) [1].
Generic substitution of 4-EA with closer analogs like 4-methylamphetamine (4-MA) or unsubstituted amphetamine is impossible in both analytical and synthetic workflows. In forensic screening, mass spectrometry requires the exact 163.26 g/mol mass and specific retention time of the 4-ethyl moiety to prevent false negatives when identifying 4-EA-NBOMe metabolites [1]. In synthetic applications, using 4-MA yields 4-MA-NBOMe (or 4-MMA-NBOMe), which possesses drastically different metabolic clearance rates and receptor affinities. Furthermore, in pharmacological assays, the extension from a methyl to an ethyl group at the para position fundamentally alters the dopaminergic versus serotonergic (DAT/SERT) release ratio, meaning shorter-chain analogs cannot serve as valid biological proxies for 4-EA [2].
4-Ethylamphetamine provides the exact molecular mass required for the positive identification of 4-EA and 4-EA-NBOMe metabolites in biological matrices. Compared to 4-methylamphetamine, 4-EA exhibits a 14 Da mass shift, resulting in distinct GC-MS retention times and specific product ion transitions in MRM modes [1]. This absolute mass difference is critical for multiplexed forensic panels where positional isomers and homologs would otherwise cause misidentification.
| Evidence Dimension | Molecular mass and MS fragmentation profile |
| Target Compound Data | 4-Ethylamphetamine (163.26 g/mol) |
| Comparator Or Baseline | 4-Methylamphetamine (149.23 g/mol) |
| Quantified Difference | 14.03 Da mass shift preventing cross-identification |
| Conditions | GC-MS and LC-MS/MS forensic screening panels |
Essential for forensic laboratories requiring exact mass calibration to detect 4-EA-NBOMe ingestion, where using an analog would produce false negatives.
4-EA is the required synthetic precursor for generating 4-EA-NBOMe (N-(ortho-methoxybenzyl)-4-ethylamphetamine). Substituting 4-EA with 4-methylamphetamine during reductive amination yields 4-MMA-NBOMe instead. The resulting 4-MMA-NBOMe has a fundamentally different metabolic clearance profile, such as distinct CYP enzyme kinetics, compared to 4-EA-NBOMe [1].
| Evidence Dimension | Downstream product identity and metabolic clearance |
| Target Compound Data | Yields 4-EA-NBOMe (CYP2B6 Km = 13 μM) |
| Comparator Or Baseline | 4-Methylamphetamine (yields 4-MMA-NBOMe, CYP2D6 Km = 0.010 μM) |
| Quantified Difference | Complete shift in downstream product identity and metabolic enzyme affinity |
| Conditions | Reductive amination followed by in vitro hepatic clearance assays |
Procurement of the exact 4-ethyl precursor is mandatory for medicinal chemists synthesizing 4-EA-NBOMe for receptor mapping or toxicological reference.
The length of the para-alkyl chain on the amphetamine core strictly dictates its monoamine transporter affinity. Extending the para-substituent from a methyl group (4-MA) to an ethyl group (4-EA) alters the steric fit within the transporter binding pockets, shifting the serotonergic (SERT) versus dopaminergic (DAT) release and reuptake inhibition ratios [1]. 4-MA acts as a highly potent serotonin/dopamine releaser, whereas 4-EA presents a distinct pharmacological profile necessary for mapping the steric boundaries of these transporters.
| Evidence Dimension | Transporter binding and release profile (DAT vs SERT) |
| Target Compound Data | Para-ethyl steric profile (4-EA) |
| Comparator Or Baseline | Para-methyl steric profile (4-MA) |
| Quantified Difference | Distinct DAT/SERT selectivity ratio driven by the larger ethyl moiety |
| Conditions | In vitro transporter assays (e.g., HEK 293 cells expressing hDAT/hSERT) |
Crucial for neuropharmacology researchers who require the specific para-ethyl steric bulk to evaluate structure-activity relationships at monoamine transporters.
4-EA is the required choice for calibrating GC-MS and LC-MS/MS equipment in forensic laboratories. Because it provides the exact 163.26 g/mol mass and specific retention time, it is indispensable for the accurate detection of 4-EA and 4-EA-NBOMe metabolites in biological matrices, preventing false negatives that would occur if 4-methylamphetamine were used as a proxy [1].
In medicinal chemistry, 4-EA is the mandatory starting material for the synthesis of 4-EA-NBOMe via reductive amination. Using this exact compound ensures the final product possesses the correct para-ethyl substitution, which is required to study its specific 5-HT2A receptor binding affinities and distinct CYP-mediated metabolic clearance pathways [2].
For neuropharmacologists mapping the steric requirements of monoamine transporters, 4-EA is procured to evaluate the impact of para-alkyl chain length on DAT and SERT affinity. The specific steric bulk of the ethyl group provides a critical data point in structure-activity relationship (SAR) models that cannot be replicated by the smaller methyl group of 4-MA [3].